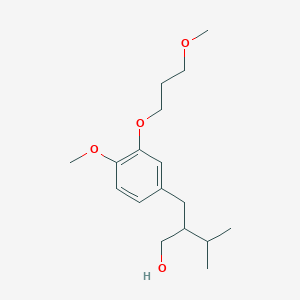

(R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol

Description

(R)-2-(3-(3-Methoxypropoxy)-4-Methoxybenzyl)-3-Methyl-1-Butanol is a chiral secondary alcohol featuring a benzyl moiety substituted with two alkoxy groups (3-methoxypropoxy and 4-methoxy) and a branched alkyl chain (3-methyl-1-butanol) at the stereogenic center.

Key structural attributes:

- Chiral center: R-configuration may optimize interactions with asymmetric binding pockets in proteins.

- Aliphatic chain: 3-Methyl-1-butanol provides steric bulk and hydrogen-bonding capacity via the hydroxyl group.

Properties

IUPAC Name |

2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPTTWMKOMYVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(3-methoxypropoxy)-4-methoxybenzaldehyde

The initial step involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with 1,3-dibromopropane to yield 3-(3-bromopropoxy)-4-methoxybenzaldehyde. This intermediate is then reacted with sodium methoxide to substitute the bromide with a methoxy group, producing 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

- Reaction conditions:

- Base: Potassium carbonate preferred over sodium carbonate for lower impurity levels

- Solvent: Non-polar aprotic solvents such as toluene

- Temperature: Reflux for 8–10 hours

- Notes:

Reduction to 4-methoxy-3-(3-methoxypropoxy)benzyl alcohol

The aldehyde intermediate is subsequently reduced using sodium borohydride to afford 4-methoxy-3-(3-methoxypropoxy)benzyl alcohol.

- Reaction conditions:

- Reducing agent: Sodium borohydride

- Solvent: Typically an ether solvent such as tetrahydrofuran (THF)

- Atmosphere: Nitrogen to prevent oxidation

- Improvements:

Preparation of (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol

The key chiral intermediate is synthesized via reduction of the corresponding (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid.

- Reduction step:

- Sodium borohydride in the presence of boron trifluoro etherate under nitrogen atmosphere in THF solvent is used to reduce the acid to the chiral alcohol.

- Alternative methods:

- Lithium aluminum hydride has been used but is less preferred due to handling difficulties.

- Yield and purity:

Process Optimization and Purification

Crystallization and Purification

Crystallization is employed to purify intermediates and the final product. Various solvents have been tested for optimal crystallization:

| Solvent | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|

| Di-isopropyl ether | 98.8 | 99.1 | High yield and purity; preferred |

| Ethyl acetate | 97.0 | 99.3 | Good yield, slightly lower purity |

| Diethyl carbonate | 97.0–97.5 | 99.2–99.3 | Effective for crystallization |

Base and Solvent Effects

- Potassium carbonate is preferred over sodium carbonate in alkylation steps due to lower impurity formation.

- Non-polar aprotic solvents such as toluene provide better reaction control and cleaner products.

- Nitrogen atmosphere is maintained during sensitive reduction steps to prevent oxidation.

Summary Table of Key Preparation Steps

| Step | Reactants / Intermediates | Reagents / Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-hydroxy-4-methoxybenzaldehyde + 1,3-dibromopropane | K2CO3, toluene, reflux 8–10 h | 3-(3-bromopropoxy)-4-methoxybenzaldehyde | Not specified | Base choice critical for impurity control |

| 2 | 3-(3-bromopropoxy)-4-methoxybenzaldehyde + NaOMe | Methanol substitution | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | Not specified | Efficient substitution reaction |

| 3 | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | NaBH4, THF, N2 atmosphere | 4-methoxy-3-(3-methoxypropoxy)benzyl alcohol | Not specified | Boron trifluoro etherate improves yield |

| 4 | (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid | NaBH4 + boron trifluoro etherate, THF, N2 | (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol | Moderate | Alternative LAH reduction less favored |

| 5 | Crude product | Crystallization in di-isopropyl ether or ethyl acetate | Purified (R)-alcohol | 97–99 | High purity achieved by solvent selection |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences and similarities with analogs from the evidence:

*LogP estimates derived from fragment-based calculations (e.g., Meylan–Howard method).

Key Observations from Comparisons

Substituent Effects on Bioactivity

- Alkyne vs.

- Benzimidazole vs. Benzyl : Pyridine-benzimidazole derivatives (e.g., 8e, 9e) exhibit higher molecular weights and sulfonyl/sulfinyl groups, which are typical in proton pump inhibitors (e.g., omeprazole analogs). In contrast, the benzyl-alcohol scaffold of the target compound may favor interactions with G-protein-coupled receptors or oxidoreductases.

Stereochemical Impact

The R-configuration of the target compound distinguishes it from racemic analogs. For example, in sodium salts of benzimidazole derivatives (e.g., 9e) , stereochemistry at sulfur centers is critical for binding to H+/K+-ATPase. Similarly, the R-enantiomer of the target alcohol may exhibit superior efficacy in chiral environments.

Solubility and Pharmacokinetics

- The target compound’s moderate LogP (~2.8) suggests balanced solubility, suitable for oral bioavailability.

- In contrast, 3-methyl-3-methoxybutanol (LogP ~0.5) is highly water-soluble but lacks the aromaticity needed for target engagement.

Biological Activity

The compound (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol , also known by its CAS number 172900-70-8, has gained attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol is with a molecular weight of 300.41 g/mol. The structure features a chiral center that contributes to its biological activity, particularly in interactions with biological receptors.

Pharmacological Effects

- Antioxidant Activity : Research indicates that (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

- Anti-inflammatory Properties : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Effects : Preliminary studies have indicated potential neuroprotective effects of the compound against neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions, possibly through modulation of apoptotic pathways .

The biological activity of (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol is believed to be mediated through several mechanisms:

- Interaction with Receptors : The compound may interact with specific receptors involved in inflammation and oxidative stress response, leading to downstream effects that promote cellular protection.

- Modulation of Enzymatic Activity : It has been suggested that the compound can modulate the activity of enzymes involved in oxidative stress pathways, enhancing the cellular antioxidant capacity .

Table 1: Biological Activities of (R)-2-(3-(3-Methoxypropoxy)-4-Methoxybenzyl)-3-Methyl-1-Butanol

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Enhanced neuronal survival |

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol demonstrated a significant reduction in lipid peroxidation levels in cellular models subjected to oxidative stress. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory response, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests that (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol could be beneficial in managing chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation of vapors. Use fume hoods, nitrile gloves, and lab coats. Static electricity accumulation should be prevented during transfers .

- Storage : Keep in sealed, dry containers under inert gas (e.g., nitrogen) at 2–8°C. Opened containers must be resealed tightly to prevent moisture absorption and oxidation .

- Emergency Procedures : For spills, use absorbent materials (e.g., vermiculite) and avoid environmental release. Contaminated surfaces should be rinsed with ethanol followed by water .

Q. What synthetic strategies are applicable for preparing (R)-2-(3-(3-methoxypropoxy)-4-methoxybenzyl)-3-methyl-1-butanol?

- Methodological Answer :

- Step 1 : Start with a benzyl-protected phenolic intermediate. Introduce the 3-methoxypropoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Deprotect the benzyl group using catalytic hydrogenation (H₂/Pd-C) to expose the hydroxyl group for subsequent alkylation .

- Step 3 : Couple the 3-methyl-1-butanol moiety via Mitsunobu reaction (DIAD, PPh₃) to achieve stereochemical control at the (R)-configuration .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR for methoxypropoxy (δ 3.3–3.5 ppm, multiplet) and benzyl methylene (δ 2.6–2.8 ppm) signals. Chiral shift reagents (e.g., Eu(hfc)₃) verify the (R)-configuration .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₈H₂₈O₄) with a calculated [M+H]⁺ at 309.2065 .

- Polarimetry : Measure optical rotation (e.g., [α]²⁵_D = +15° to +20° in CHCl₃) to confirm enantiopurity .

Advanced Research Questions

Q. How does stereochemical configuration ((R)- vs. (S)-) impact the compound’s physicochemical and biological properties?

- Methodological Answer :

- Solubility : Use shake-flask assays to compare logP values. The (R)-enantiomer may exhibit lower lipophilicity due to spatial hindrance from the methyl group .

- Receptor Binding : Conduct molecular docking simulations (e.g., AutoDock Vina) with target proteins (e.g., GPCRs). The (R)-form often shows higher affinity due to optimal hydrogen bonding with methoxy groups .

- Metabolic Stability : Compare enantiomers in liver microsome assays (e.g., human CYP450 isoforms). Chiral HPLC tracks metabolite formation rates .

Q. How can researchers resolve contradictory data in impurity profiling during synthesis?

- Methodological Answer :

- Analytical Triangulation : Combine HPLC-DAD (for UV-active impurities), LC-MS/MS (for structural identification), and H NMR (for quantitation of diastereomers) .

- For Byproducts : If Mitsunobu reaction yields a phosphine oxide byproduct, use silica gel chromatography with EtOAc/hexane gradients (70:30 → 90:10) for separation .

- Statistical Validation : Apply Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent polarity) and minimize side reactions .

Q. What strategies enhance the yield of the (R)-enantiomer in large-scale asymmetric synthesis?

- Methodological Answer :

- Catalytic Systems : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) for hydrogenation steps, achieving enantiomeric excess (ee) >98% .

- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer from racemic mixtures .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize in ethanol/water .

Q. How to investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Perform affinity chromatography with immobilized compound analogs to pull down binding proteins. Validate via Western blot .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) in cell lines .

- In Vivo Studies : Administer the compound to rodent models (e.g., inflammation assays) and quantify biomarkers (e.g., TNF-α ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.